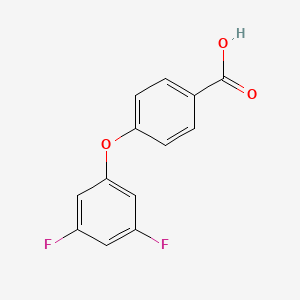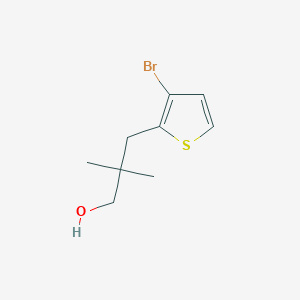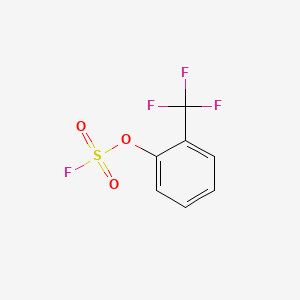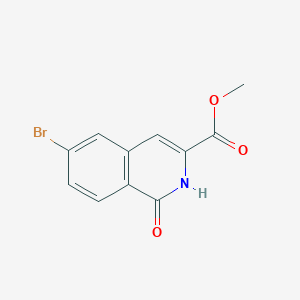
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a chlorine atom, and an isopentyloxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzene and isopentanol.
Formation of Isopentyloxyethyl Intermediate: Isopentanol is reacted with an appropriate alkylating agent to form the isopentyloxyethyl intermediate.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: It may be used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a chlorine atom.
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and applications. The isopentyloxyethyl group also adds to its distinct chemical properties, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C13H18BrClO |
|---|---|
Peso molecular |
305.64 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-5-3-4-6-12(11)15/h3-6,10,13H,7-9H2,1-2H3 |
Clave InChI |
XGLDVQWCUHAISG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(CBr)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)



![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)




![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

